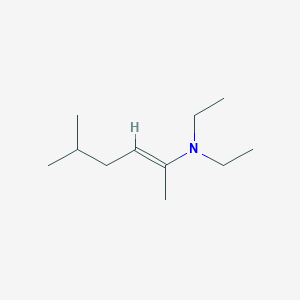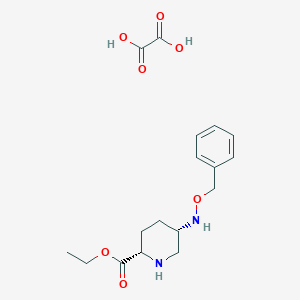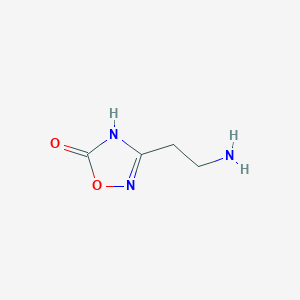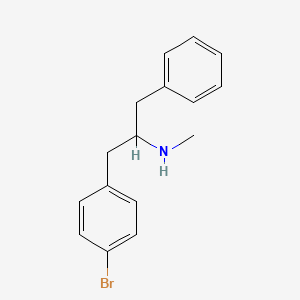
2-Amino-2-(4-(difluoromethyl)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(4-(difluoromethyl)phenyl)ethanol is a chemical compound with the molecular formula C9H11F2NO. It is characterized by the presence of an amino group, a difluoromethyl group, and a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(difluoromethyl)phenyl)ethanol typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the aromatic ring. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(4-(difluoromethyl)phenyl)ethanol can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(4-(difluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes involving amino and difluoromethyl groups.
Industry: The compound is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Amino-2-(4-(difluoromethyl)phenyl)ethanol involves its interaction with molecular targets through its amino and difluoromethyl groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its use, such as in pharmaceuticals or biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol: This compound is similar but contains a trifluoromethyl group instead of a difluoromethyl group.
2-Amino-2-(4-(methyl)phenyl)ethanol: This compound has a methyl group instead of a difluoromethyl group.
Uniqueness
2-Amino-2-(4-(difluoromethyl)phenyl)ethanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various applications, particularly in pharmaceuticals and organic synthesis .
Eigenschaften
Molekularformel |
C9H11F2NO |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2-amino-2-[4-(difluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H11F2NO/c10-9(11)7-3-1-6(2-4-7)8(12)5-13/h1-4,8-9,13H,5,12H2 |
InChI-Schlüssel |
PSQYWGCPMAQXAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CO)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B12975525.png)




![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)







